molecular formula C12H15N3O3 B14906316 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid

Cat. No.: B14906316
M. Wt: 249.27 g/mol
InChI Key: ZERYTNWMEJGUFY-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a pyrazine ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acid chlorides and alcohols are commonly used for esterification, while amines are used for amidation.

Major Products

    Oxidation: 5-Methylpyrazine-2,3-dicarboxylic acid.

    Reduction: 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-amine.

    Substitution: Various esters and amides depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is unique due to its dual functionality, combining the properties of both pyrazine and cyclopentane derivatives. This allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-[(5-methylpyrazine-2-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-8-6-14-9(7-13-8)10(16)15-12(11(17)18)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

ZERYTNWMEJGUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2(CCCC2)C(=O)O

Origin of Product

United States

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